molecular formula C11H10BrF2NO B2772367 3-Bromo-1-(3,4-difluorophenyl)piperidin-2-one CAS No. 1339755-76-8

3-Bromo-1-(3,4-difluorophenyl)piperidin-2-one

Cat. No.: B2772367
CAS No.: 1339755-76-8
M. Wt: 290.108
InChI Key: XVSCTBQBDDZROG-UHFFFAOYSA-N
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Description

“3-Bromo-1-(3,4-difluorophenyl)piperidin-2-one” is a chemical compound with the IUPAC name 3-bromo-1-(2,4-difluorobenzyl)-2-piperidinone . It has a molecular weight of 304.13 . The compound is stored at room temperature and is in the form of an oil .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H12BrF2NO/c13-10-2-1-5-16(12(10)17)7-8-3-4-9(14)6-11(8)15/h3-4,6,10H,1-2,5,7H2 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“this compound” is an oil that is stored at room temperature . It has a molecular weight of 304.13 .

Scientific Research Applications

Organic Synthesis and Reaction Mechanisms

  • Captodative Alkenes Synthesis : Research has demonstrated the reactivity of piperidine with 3-bromo-3-buten-2-one, leading to the formation of captodative alkenes, which are compounds having both electron-donating and electron-withdrawing groups adjacent to a double bond. This reactivity is essential for synthesizing complex organic molecules (Rulev et al., 2003).

  • Hetarynes Reactions : The interaction of bromoethoxypyridines with lithium piperidide showcased the substitution reactions crucial for heterocyclic chemistry, which is pivotal for developing pharmaceuticals and agrochemicals (Plas et al., 2010).

  • Asymmetric Synthesis of Piperazines : A method for synthesizing 3-substituted piperidines from chiral non-racemic lactams via bromo derivatives highlights advances in asymmetric synthesis, crucial for the creation of enantiomerically pure compounds in drug development (Micouin et al., 1994).

  • Imidazolinones Synthesis : The selective reaction of 1- and 3-bromo-2-alkanones with piperidine leading to imidazolinones underlines the versatility of piperidine in nucleophilic substitution reactions, which are fundamental in organic synthesis (Zav’yalov et al., 1986).

  • Mechanistic Studies in SNAr Reactions : The use of piperidine in studying the nucleophilic aromatic substitution reactions of thiophene derivatives provides insights into reaction mechanisms, showcasing the importance of understanding how different functional groups influence reactivity (Spinelli et al., 1968).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

3-bromo-1-(3,4-difluorophenyl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrF2NO/c12-8-2-1-5-15(11(8)16)7-3-4-9(13)10(14)6-7/h3-4,6,8H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVSCTBQBDDZROG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)N(C1)C2=CC(=C(C=C2)F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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